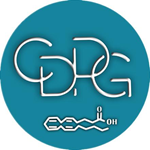- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Element
Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Wuhan ChemNorm Biotech Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Hubei Cuiyuan Biotechnology Co.,Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Fatty acyl glycosides of mono- and disaccharides
Fatty acyl glycosides derived from mono- and disaccharides are a class of surfactants with diverse applications. These compounds are characterized by their unique structure, which combines the hydrophilic nature of sugar moieties with the lipophilic properties of fatty acids. This dual functionality makes them highly effective for emulsifying and dispersing oil-based ingredients in aqueous systems.
These glycosides are widely used in personal care products such as shampoos, conditioners, and body washes due to their mildness and skin-friendly characteristics. They can also serve as excellent cleansing agents without causing irritation or drying out the skin. In addition, they find applications in cosmetic emulsions, where they help stabilize oil-in-water (O/W) systems, enhancing product texture and appearance.
Furthermore, these compounds are valued for their biodegradability, making them environmentally friendly alternatives to traditional surfactants. Their versatile properties also extend to food science, where they can be used as emulsifiers or stabilizers in beverages and dairy products.
Overall, fatty acyl glycosides derived from mono- and disaccharides offer a harmonious blend of performance and sustainability, making them indispensable ingredients in various industries.


-
Inulinase Enzyme: A Promising Catalyst in Chemical BiopharmaceuticalsInulinase Enzyme: A Promising Catalyst in Chemical Biopharmaceuticals Introduction to Inulinase Enzyme Inulinase, a member of the glycoside hydrolase family, has garnered significant attention in recent years due to its versatile catalytic properties. This enzyme plays a pivotal role in various biotechnological and pharmaceutical applications, particularly in the conversion of natural substrates...
-
Purification and Characterization of Polysorbate 20 for Pharmaceutical ApplicationsPurification and Characterization of Polysorbate 20 for Pharmaceutical Applications Introduction to Polysorbate 20 Polysorbate 20, also known as polyoxyethylene sorbitan monolaurate (CAS Number: 75069-13-8), is a widely used nonionic surfactant in the pharmaceutical and cosmetic industries. It belongs to the Tween family of surfactants, which are derived from sorbitol and fatty acids. Polysorbate...
-
Polyoxyne Stearylether in Chemical Biopharmaceuticals: Applications and DevelopmentsPolyoxyne Stearylether in Chemical Biopharmaceuticals: Applications and Developments Polyoxyne stearylether, a versatile surfactant with unique properties, has emerged as a valuable component in the field of chemical biopharmaceuticals. Its applications span across drug delivery systems, emulsion formulations, and biomedical research due to its excellent solubilizing power, stabilizing effects, a...
-
Polyoxy-10-oleyl Ether: Emerging Trends and Applications in Chemical BiopharmaceuticalsPolyoxy-10-oleyl Ether: Emerging Trends and Applications in Chemical Biopharmaceuticals Polyoxy-10-oleyl ether, a unique surfactant with potential applications in biopharmaceuticals, has garnered significant attention due to its versatile properties. Derived from polyethylene glycol and oleyl alcohol, it's known for its solubilizing and emulsifying abilities. Product Intr...
-
Methoxypolyethylene Glycols: Emerging Excipients in Modern BiopharmaceuticalsMethoxypolyethylene Glycols: Emerging Excipients in Modern Biopharmaceuticals Introduction to Methoxypolyethylene Glycols Methoxypolyethylene glycols (MPEG) are a class of polymeric excipients that have gained significant attention in the field of biopharmaceuticals due to their unique properties and versatility. These polymers, derived from polyethylene glycol (PEG), exhibit excellent solubility,...





